molecular formula C26H29N3O3 B11365789 5-[(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11365789
M. Wt: 431.5 g/mol
InChI Key: PBSXDBMLYBWQST-UHFFFAOYSA-N
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Description

5-[(2-METHOXY-4-{[(2-PHENYLETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a methoxy group, a phenylethylamino group, and a benzodiazole core

Preparation Methods

The synthesis of 5-[(2-METHOXY-4-{[(2-PHENYLETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Phenylethylamino Group: This step involves the reaction of the benzodiazole core with a phenylethylamine derivative through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-[(2-METHOXY-4-{[(2-PHENYLETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylethylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzodiazole core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2-METHOXY-4-{[(2-PHENYLETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-METHOXY-4-{[(2-PHENYLETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-[(2-METHOXY-4-{[(2-PHENYLETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be compared with other similar compounds, such as:

    Benzodiazole Derivatives: These compounds share the benzodiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenylethylamine Derivatives: These compounds contain the phenylethylamine group and are known for their psychoactive and therapeutic effects.

    Methoxyphenyl Derivatives: These compounds have a methoxy group attached to a phenyl ring and are used in various chemical and pharmaceutical applications.

The uniqueness of 5-[(2-METHOXY-4-{[(2-PHENYLETHYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

5-[[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C26H29N3O3/c1-28-22-11-9-21(15-23(22)29(2)26(28)30)18-32-24-12-10-20(16-25(24)31-3)17-27-14-13-19-7-5-4-6-8-19/h4-12,15-16,27H,13-14,17-18H2,1-3H3

InChI Key

PBSXDBMLYBWQST-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCCC4=CC=CC=C4)OC)N(C1=O)C

Origin of Product

United States

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